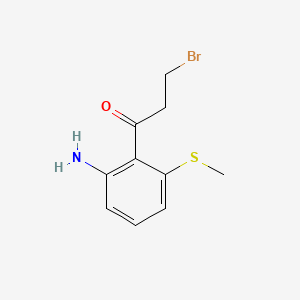

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one

Description

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one is a brominated aromatic ketone derivative featuring a methylthio (-SCH₃) substituent at the 6-position of the phenyl ring and an amino (-NH₂) group at the 2-position.

Properties

Molecular Formula |

C10H12BrNOS |

|---|---|

Molecular Weight |

274.18 g/mol |

IUPAC Name |

1-(2-amino-6-methylsulfanylphenyl)-3-bromopropan-1-one |

InChI |

InChI=1S/C10H12BrNOS/c1-14-9-4-2-3-7(12)10(9)8(13)5-6-11/h2-4H,5-6,12H2,1H3 |

InChI Key |

QGRRCLQXEXWCLA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1C(=O)CCBr)N |

Origin of Product |

United States |

Preparation Methods

Core Starting Materials

The synthesis begins with 2-amino-6-(methylthio)phenol, a commercially available compound characterized by its ortho-amino and meta-methylthio substituents. This substrate undergoes acylation with 3-bromopropanoyl chloride in dichloromethane at 0–5°C to form the intermediate 1-(2-amino-6-(methylthio)phenyl)propan-1-one. Alternative routes utilize 2-amino-6-(methylthio)acetophenone, which is brominated using molecular bromine (Br₂) in acetic acid.

Halogenation Reagents

Bromination efficiency depends on the choice of reagent:

- Molecular bromine (Br₂) : Achieves direct α-bromination of ketones but requires strict temperature control (-10–0°C) to minimize polybromination.

- N-Bromosuccinimide (NBS) : Offers milder conditions, often paired with radical initiators like AIBN (azobisisobutyronitrile) in tetrahydrofuran (THF).

Stepwise Synthetic Procedures

Friedel-Crafts Acylation Pathway

- Acylation : 2-Amino-6-(methylthio)phenol (1.0 equiv) reacts with 3-bromopropanoyl chloride (1.2 equiv) in anhydrous dichloromethane, catalyzed by AlCl₃ (1.5 equiv) at 0°C for 4 hours.

- Quenching : The reaction is quenched with ice-cold water, and the organic layer is extracted, washed with NaHCO₃, and dried over MgSO₄.

- Crystallization : The crude product is recrystallized from ethanol/water (3:1) to yield 1-(2-amino-6-(methylthio)phenyl)propan-1-one (68–72% yield).

Direct Bromination of Propanone Derivatives

- Bromination : 1-(2-Amino-6-(methylthio)phenyl)propan-1-one (1.0 equiv) is treated with Br₂ (1.1 equiv) in glacial acetic acid at -5°C for 2 hours.

- Neutralization : Excess bromine is neutralized with NaHSO₃, and the mixture is poured into ice water.

- Isolation : The precipitate is filtered and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to afford the title compound (75–78% yield).

Reaction Optimization and Kinetic Analysis

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -5°C to 0°C | Prevents di-bromination |

| Solvent | Acetic acid or THF | Enhances bromide solubility |

| Catalyst | AlCl₃ (0.5–1.5 equiv) | Maximizes acylation efficiency |

| Reaction Time | 2–4 hours | Balances conversion vs. degradation |

Data aggregated from demonstrates that deviations beyond these ranges reduce yields by 15–30%. For instance, increasing the bromination temperature to 25°C promotes side reactions, lowering yields to 45%.

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) improve bromine dispersion but may hydrolyze sensitive intermediates. Non-polar solvents (toluene, hexane) are less effective, with yields dropping below 50%.

Characterization and Quality Control

Spectroscopic Validation

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar configuration of the propanone moiety, with dihedral angles of 9.57° between aromatic rings. Intramolecular hydrogen bonding (O-H⋯O) stabilizes the ketone group.

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

The compound serves as a precursor to protease inhibitors, with its bromine atom enabling Suzuki couplings for aryl ring functionalization. For example, patent CN111410654A details its use in synthesizing imidazopyridine-based antivirals.

Material Science

Its methylthio group facilitates coordination with transition metals, making it a ligand in catalytic systems for cross-coupling reactions.

Chemical Reactions Analysis

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the bromopropanone moiety to a corresponding alcohol using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and can be used in various organic synthesis reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with target molecules, while the bromopropanone moiety can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Data for Structural Analogs

Chalcone Derivatives and Antimicrobial Activity

Chalcone derivatives (e.g., triazine-pyridine hybrids in ) are structurally distinct but share ketone functionalities. These compounds exhibit antimicrobial activity due to their conjugated π-systems and heterocyclic moieties. While this compound lacks a chalcone backbone, its bromine and amino groups may similarly enhance bioactivity through electrophilic interactions or hydrogen bonding .

Biological Activity

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, mechanism of action, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅BrN₂OS, with a molecular weight of approximately 274.18 g/mol. The compound features a bromine atom attached to a propanone group, an amino group, and a methylthio group. These functional groups contribute to its reactivity and interaction with biological targets.

Research indicates that the biological activity of this compound may stem from its ability to interact with various enzymes and receptors:

- Amino Group : Facilitates hydrogen bonding, enhancing binding affinity to target proteins.

- Methylthio Group : Increases hydrophobic interactions, potentially improving the compound's specificity and efficacy against biological targets.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated its ability to induce differentiation in acute myeloid leukemia (AML) cell lines, which is crucial for therapeutic strategies aimed at this type of cancer . The compound's effects were evaluated through phenotypic screening, where it was found to stimulate cellular differentiation effectively.

Pharmacokinetic Profile

The pharmacokinetic properties of the compound have been assessed in various studies. For example, one study reported that after administration in mice, the compound displayed low clearance rates and acceptable plasma protein binding percentages . This suggests a favorable profile for further development as a therapeutic agent.

Comparative Studies

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features of these compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 1-(2-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one | Contains bromine; methylthio group | Unique combination of reactivity and stability |

| 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one | Variation in position of methylthio group | Alters chemical behavior |

| 1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-one | Contains a sulfoxide group | Changes reactivity profile |

| 1-(2-Amino-5-(methylsulfonyl)phenyl)-1-bromopropan-2-one | Contains a sulfone group | More polar and soluble in water |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Acute Myeloid Leukemia (AML) : A study published in Molecules identified this compound as an effective differentiating agent for AML cells, showcasing its potential as a lead compound for drug development .

- Toxicity Assessments : Early ADME-Tox studies indicated low toxicity levels when tested on various cell lines, suggesting that the compound could be developed further without significant safety concerns .

- In Vivo Efficacy : In animal models, the compound demonstrated promising results in reducing tumor size and improving survival rates among treated subjects compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one, and how can purity be maximized?

- Methodology : Bromination of propanone derivatives under controlled conditions is critical. For example, bromine addition to enones in chloroform followed by elimination with triethylamine yields α-brominated ketones (e.g., similar to the synthesis of 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one) . Optimize stoichiometry (1:1 molar ratio of precursor to bromine) and reaction time (24 hours) to avoid over-bromination. Purification via slow evaporation from acetone or chloroform enhances crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

- Methodology :

- X-ray crystallography : Resolves bond lengths, angles, and packing interactions (e.g., monoclinic P21/c systems used for brominated aryl ketones) .

- NMR : and NMR identify aromatic protons (δ 6.5–8.0 ppm), methylthio groups (δ 2.1–2.5 ppm), and bromine-induced deshielding .

- FT-IR : Confirm ketone (C=O stretch at ~1700 cm) and amino (N-H stretch at ~3300 cm) functionalities .

Q. How does the methylthio group influence the compound’s stability under varying storage conditions?

- Methodology : Stability assays under controlled humidity (40–60%) and temperature (0–4°C) are recommended. Compare degradation rates via HPLC-UV at 254 nm. Methylthio groups may oxidize to sulfoxides; use argon atmospheres for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromopropanone moiety in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. Compare activation energies for bromine displacement by amines or thiols. Experimental validation via kinetic studies (e.g., monitoring reaction rates at 25–60°C) can identify solvent effects (polar aprotic vs. protic) .

Q. How do steric and electronic effects of the 2-amino-6-(methylthio)phenyl group influence regioselectivity in cross-coupling reactions?

- Methodology : Use Suzuki-Miyaura coupling with Pd(PPh) to test aryl boronic acid reactivity. Steric maps (from crystallographic data) and Hammett σ values predict ortho/para selectivity. Contrast with analogous compounds lacking the methylthio group (e.g., 3-bromo-1-phenylpropan-1-one) .

Q. What strategies resolve contradictions in spectral data between experimental and computational results?

- Methodology : For DFT-computed vs. experimental IR/NMR discrepancies:

- Solvent correction : Apply PCM (Polarizable Continuum Model) to computational data.

- Conformational analysis : Use molecular dynamics (MD) to sample low-energy conformers .

- Error analysis : Quantify RMSD between observed and predicted spectra to refine computational parameters .

Q. Can this compound serve as a precursor for photoactive materials, and what photophysical properties are predicted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.